molecular formula C9H16O4 B13476027 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid

4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid

Cat. No.: B13476027
M. Wt: 188.22 g/mol
InChI Key: KRSRWPPFQTUCML-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of butanoic acid, featuring a 2,2-dimethylpropanoyl group attached via an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid typically involves esterification reactions. One common method is the reaction of butanoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2,2-dimethylpropanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid involves its hydrolysis to release butanoic acid and 2,2-dimethylpropanol. These products can then participate in various biochemical pathways. For example, butanoic acid is a short-chain fatty acid that can influence metabolic processes and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Butanoic Acid: A simple carboxylic acid with similar metabolic pathways.

    2,2-Dimethylpropanoyl Chloride: A reagent used in the synthesis of esters like 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid.

    4-[(2,2-Dimethylpropanoyl)amino]butanoic Acid: Another derivative with potential biological activity.

Uniqueness

This compound is unique due to its ester linkage, which allows it to act as a prodrug. This property can be exploited in drug development to improve the delivery and efficacy of active pharmaceutical ingredients.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyloxy)butanoic acid

InChI

InChI=1S/C9H16O4/c1-9(2,3)8(12)13-6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11)

InChI Key

KRSRWPPFQTUCML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCC(=O)O

Origin of Product

United States

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